
(4R,4'R)-4,4'-Di(heptan-4-yl)-4,4',5,5'-tetrahydro-2,2'-bioxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,4’R)-4,4’-Di(heptan-4-yl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole is a synthetic organic compound characterized by its unique structure, which includes two heptan-4-yl groups and a tetrahydro-2,2’-bioxazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-4,4’-Di(heptan-4-yl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diol with a diacid chloride in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of (4R,4’R)-4,4’-Di(heptan-4-yl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
(4R,4’R)-4,4’-Di(heptan-4-yl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(4R,4’R)-4,4’-Di(heptan-4-yl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4R,4’R)-4,4’-Di(heptan-4-yl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (4R,4’R)-2,2’-(Propane-2,2-diyl)bis(5-(heptan-4-yl)-4-phenyl-4,5-dihydrooxazole)
- Other tetrahydro-2,2’-bioxazole derivatives with different substituents.
Uniqueness
(4R,4’R)-4,4’-Di(heptan-4-yl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole is unique due to its specific substitution pattern and stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C20H36N2O2 |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
(4R)-4-heptan-4-yl-2-[(4R)-4-heptan-4-yl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H36N2O2/c1-5-9-15(10-6-2)17-13-23-19(21-17)20-22-18(14-24-20)16(11-7-3)12-8-4/h15-18H,5-14H2,1-4H3/t17-,18-/m0/s1 |
Clave InChI |
JCIONGJTAFCVIQ-ROUUACIJSA-N |
SMILES isomérico |
CCCC(CCC)[C@@H]1COC(=N1)C2=N[C@@H](CO2)C(CCC)CCC |
SMILES canónico |
CCCC(CCC)C1COC(=N1)C2=NC(CO2)C(CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13673762.png)

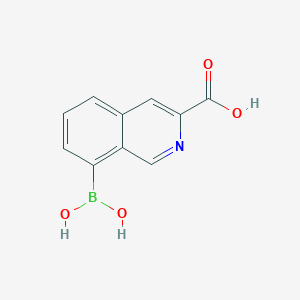

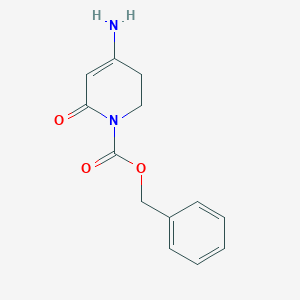

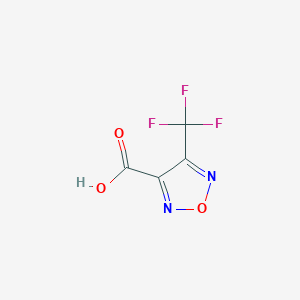
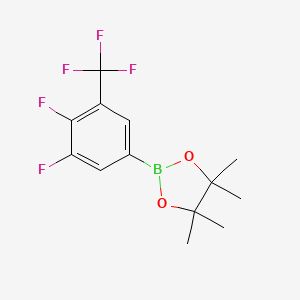
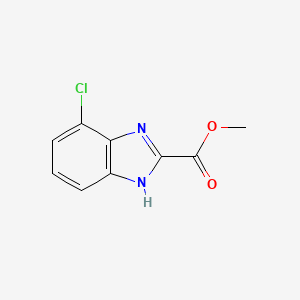
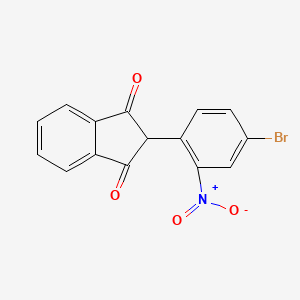
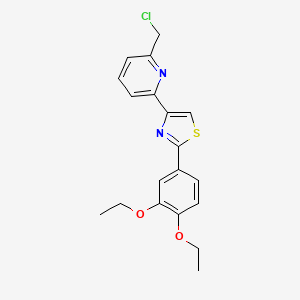
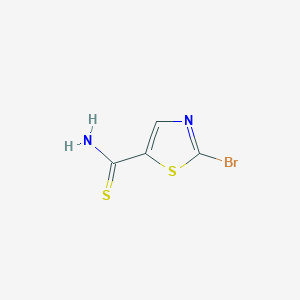
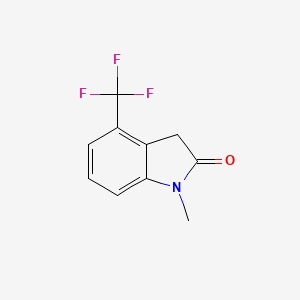
![3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673832.png)
